molecular formula C12H10O2 B14614212 6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one CAS No. 60998-68-7

6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one

Cat. No.: B14614212
CAS No.: 60998-68-7
M. Wt: 186.21 g/mol
InChI Key: HLAWQOIFWRRFJN-UHFFFAOYSA-N
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Description

6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one ( 60998-68-7) is a specialized chemical compound of significant interest in organic and medicinal chemistry research. It features a fused azulene-furanone structure, a combination that is prevalent in a range of biologically active molecules and organic materials . The compound's core structure is based on the 2(5H)-furanone pharmacophore, which is recognized as a versatile scaffold with a broad spectrum of therapeutic potential . This specific class of furanones has been identified as a promising candidate for the development of anti-inflammatory, anticancer, and antimicrobial agents . Furthermore, its partially hydrogenated azulene moiety makes it a valuable precursor or model compound in the synthesis of more complex azulene derivatives . Azulenes are non-benzenoid aromatic compounds with growing applications in pharmaceuticals, including antiulcer agents and potential boron carriers for neutron capture therapy, as well as in advanced materials such as organic field-effect transistors (OFETs) and perovskite solar cells . This product is provided for non-human research applications only. It is strictly intended for use in laboratory research and is not approved for diagnostic, therapeutic, or any veterinary uses.

Properties

CAS No.

60998-68-7

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

7,8-dihydro-6H-azuleno[6,5-b]furan-2-one

InChI

InChI=1S/C12H10O2/c13-12-7-10-6-9-3-1-2-8(9)4-5-11(10)14-12/h4-7H,1-3H2

InChI Key

HLAWQOIFWRRFJN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C3C(=CC(=O)O3)C=C2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable azulene derivative, followed by a cyclization reaction to form the furan ring. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of 6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial processes .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one, which can be further utilized in different applications .

Scientific Research Applications

6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one exerts its effects involves interactions with molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, altering their function. The compound’s structure allows it to participate in various chemical reactions, which can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Key Differences:

  • Azulene vs. Benzopyran-fused lactones (e.g., ) lack azulene’s electronic asymmetry, reducing visible-range absorption .
  • Lactone Substituents: Alkyl-substituted dihydrofuranones () are less planar and more lipophilic than the aromatic fused systems, impacting volatility and biological membrane penetration .

Physicochemical Properties

Property 6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one (Inferred) Furan-2(5H)-one DHCL
Aromaticity Non-alternant (azulene) Non-aromatic Non-alternant
Dipole Moment High (azulene core) Moderate High
Solubility Low (aromatic fused system) Moderate in polar solvents Low (lipophilic)
Toxicity Not reported Genotoxic in vivo Not reported

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of azuleno-furanone derivatives typically involves cyclization strategies, such as intramolecular aldol condensation or Diels-Alder reactions, to construct the fused bicyclic framework. For example, furan-2(5H)-one precursors can undergo regioselective functionalization using Lewis acid catalysts (e.g., BF₃·Et₂O) to stabilize transition states and improve yields . Optimization may include solvent selection (e.g., anhydrous THF for moisture-sensitive steps) and temperature control (e.g., reflux conditions for 8–12 hours). Yields exceeding 80% have been reported for analogous triazolopyridine derivatives under similar protocols .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of 6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one?

  • Methodological Answer :

  • ¹H/¹³C NMR : Critical for identifying proton environments (e.g., methyl groups at δ ~1.2–1.5 ppm) and carbonyl signals (δ ~170–180 ppm for the lactone moiety). Diastereotopic protons in the azulene core show splitting patterns in the range of δ 2.5–4.0 ppm .
  • IR Spectroscopy : Confirms lactone C=O stretches (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) in hydroxylated analogs .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclic system, particularly for chiral centers (e.g., 4aS,5S configurations) .

Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of azuleno-furanone derivatives?

  • Methodological Answer : Standard assays include:

  • Antibacterial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains, with biofilm inhibition assessed via crystal violet staining .
  • Cytotoxicity : MTT assays using human cell lines (e.g., HEK-293) to establish IC₅₀ values. Positive controls (e.g., doxorubicin) and solvent-matched blanks are essential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for azuleno-furanone derivatives across different studies?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Compound Purity : Use HPLC (>95% purity) and elemental analysis to verify batch consistency.
  • Assay Conditions : Standardize protocols (e.g., incubation time, serum concentration in cell culture) to minimize confounding factors .
  • Structural Analogues : Compare substituent effects (e.g., methoxy vs. hydroxy groups at C-5) using QSAR models to identify critical pharmacophores .

Q. What strategies are employed to modify the azuleno-furanone core to enhance selectivity for biological targets?

  • Methodological Answer :

  • Functionalization : Introduce electron-withdrawing groups (e.g., -CN, -NO₂) at C-6/C-8 to modulate electronic properties and binding affinity .
  • Stereochemical Control : Asymmetric catalysis (e.g., chiral oxazaborolidines) ensures enantioselective synthesis of C-3 methyl derivatives, critical for receptor interactions .
  • Validation : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes, followed by SPR or ITC for binding constant measurement .

Q. What in vitro and in vivo models are appropriate for assessing the genotoxic potential of 6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one?

  • Methodological Answer :

  • In Vitro : Ames test (TA98/TA100 strains) for mutagenicity; Comet assay (HepG2 cells) for DNA strand breaks .
  • In Vivo : Rodent micronucleus (MN) assay (OECD 474) to detect chromosomal damage; liver and bone marrow are primary tissues analyzed. Dose selection should align with EFSA thresholds (e.g., MOE > 10,000 for genotoxicants) .

Q. How do computational chemistry approaches contribute to understanding reaction mechanisms of azuleno-furanone derivatives under varying catalytic conditions?

  • Methodological Answer :

  • DFT Calculations : Map energy profiles for key steps (e.g., cyclization barriers) using Gaussian09 at the B3LYP/6-31G* level .
  • Solvent Effects : COSMO-RS models predict solvation free energies to optimize solvent-catalyst pairs (e.g., acetonitrile with Sc(OTf)₃) .
  • Kinetic Isotope Effects (KIE) : Compare experimental and computed KIE values to validate proposed transition states .

Data Contradiction Analysis

Q. Why do some studies report potent antibacterial activity for azuleno-furanones, while others show negligible effects?

  • Key Factors :

  • Bacterial Strain Variability : Activity against S. aureus (Gram-positive) is often higher than E. coli (Gram-negative) due to membrane permeability differences .
  • Biofilm vs. Planktonic Cells : Derivatives with logP > 2.5 penetrate biofilms more effectively, but static vs. tidal effects must be distinguished via time-kill assays .

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